(2-(tert-Butyl)phenyl)hydrazine hydrochloride

Catalog No.
S13458316
CAS No.
M.F
C10H17ClN2
M. Wt
200.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(tert-Butyl)phenyl)hydrazine hydrochloride

Product Name

(2-(tert-Butyl)phenyl)hydrazine hydrochloride

IUPAC Name

(2-tert-butylphenyl)hydrazine;hydrochloride

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

InChI

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-6-4-5-7-9(8)12-11;/h4-7,12H,11H2,1-3H3;1H

InChI Key

NPKHXZMATMRKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NN.Cl

(2-(tert-Butyl)phenyl)hydrazine hydrochloride, with the chemical formula C10_{10}H17_{17}ClN2_2 and a molecular weight of 200.71 g/mol, is a hydrazine derivative characterized by the presence of a tert-butyl group attached to a phenyl ring. This compound is typically encountered as a white solid and is known for its potential applications in organic synthesis and medicinal chemistry. The tert-butyl group enhances the compound's lipophilicity, which can influence its biological activity and solubility properties .

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.
  • Oxidation: The hydrazine moiety can be oxidized to form azo compounds or other nitrogen-containing derivatives.
  • Substitution Reactions: The presence of the tert-butyl group may influence electrophilic aromatic substitution reactions on the phenyl ring, allowing for further functionalization .

Studies have indicated that hydrazine derivatives, including (2-(tert-Butyl)phenyl)hydrazine hydrochloride, exhibit various biological activities. These may include:

  • Antioxidant Properties: Some hydrazines have been shown to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Certain derivatives display activity against various bacteria and fungi, suggesting potential applications in pharmaceuticals.
  • Cytotoxicity: Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential .

The synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of phenylhydrazine with a suitable tert-butyl substituted aromatic compound. Common methods include:

  • Direct Reaction: Phenylhydrazine can be reacted with tert-butyl substituted benzaldehydes or ketones in the presence of an acid catalyst to yield the desired hydrazine derivative.
  • Hydrochloride Formation: The hydrochloride salt is usually formed by treating the base form of the compound with hydrochloric acid, enhancing its solubility and stability .

(2-(tert-Butyl)phenyl)hydrazine hydrochloride has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: Its unique properties make it useful in biochemical research for studying nitrogen-containing compounds' reactivity and biological effects.
  • Potential Drug Development: Due to its biological activities, it may be explored as a lead compound for developing new therapeutic agents .

Interaction studies involving (2-(tert-Butyl)phenyl)hydrazine hydrochloride focus on its binding affinity and reactivity with biological macromolecules. Key areas of research include:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can help predict its pharmacokinetics and toxicity profile.
  • Synergistic Effects: Studies may also explore how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with (2-(tert-Butyl)phenyl)hydrazine hydrochloride. A comparison highlights its unique characteristics:

Compound NameCAS NumberSimilarity Score
4-Ethylphenylhydrazine Hydrochloride53661-18-00.89
(3,4-Dimethylphenyl)hydrazine Hydrochloride60481-51-80.86
[1,1'-Biphenyl]-3-ylhydrazine Hydrochloride109221-88-70.85
p-Tolylhydrazine Hydrochloride637-60-50.84
Naphthalen-2-ylhydrazine Hydrochloride2243-58-50.83

Uniqueness

The presence of the tert-butyl group distinguishes (2-(tert-Butyl)phenyl)hydrazine hydrochloride from similar compounds, influencing its solubility and biological activity. This modification often leads to enhanced lipophilicity, potentially improving membrane permeability and bioavailability compared to other hydrazines that lack bulky substituents .

The Fischer Indole Synthesis represents one of the most significant applications of (2-(tert-Butyl)phenyl)hydrazine hydrochloride in organic synthesis [1]. This classical reaction pathway enables the conversion of (2-(tert-Butyl)phenyl)hydrazine hydrochloride into various indole derivatives through reaction with aldehydes or ketones under acidic conditions [2]. The reaction mechanism involves a sequence of transformations beginning with the formation of a phenylhydrazone intermediate, which subsequently undergoes tautomerization to an enamine structure [1] [3].

The presence of the tert-butyl group at the ortho position of the phenyl ring in (2-(tert-Butyl)phenyl)hydrazine hydrochloride introduces steric constraints that can influence the regioselectivity of the Fischer Indole Synthesis [4]. This steric effect can be advantageous in directing the formation of specific indole isomers, making this compound particularly valuable for the synthesis of structurally complex indole derivatives [1] [5].

The reaction typically proceeds through a [1] [1]-sigmatropic rearrangement of the enamine intermediate, followed by cyclization and elimination of ammonia to yield the indole product [3]. The choice of acid catalyst significantly impacts the efficiency of this transformation when using (2-(tert-Butyl)phenyl)hydrazine hydrochloride as the starting material [5]. Both Brønsted acids (such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid) and Lewis acids (including boron trifluoride, zinc chloride, and aluminum chloride) have proven effective in catalyzing this reaction [5].

Table 1: Common Acid Catalysts for Fischer Indole Synthesis with (2-(tert-Butyl)phenyl)hydrazine hydrochloride

Catalyst TypeExamplesReaction ConditionsTypical Yields
Brønsted AcidsHydrochloric acid80-100°C, 2-4 hours65-75%
Sulfuric acid60-80°C, 1-3 hours70-80%
p-Toluenesulfonic acid90-110°C, 3-5 hours60-70%
Lewis AcidsBoron trifluoride50-70°C, 1-2 hours75-85%
Zinc chloride70-90°C, 2-3 hours70-80%
Aluminum chloride60-80°C, 1-3 hours65-75%

The Fischer Indole Synthesis using (2-(tert-Butyl)phenyl)hydrazine hydrochloride has found extensive applications in the preparation of pharmaceutically relevant compounds, particularly in the synthesis of antimigraine drugs of the triptan class [1] [5]. The tert-butyl group in the resulting indole structures contributes to enhanced lipophilicity and metabolic stability, properties that are often desirable in drug development .

Hydrochloride Salt Formation Mechanisms

The formation of (2-(tert-Butyl)phenyl)hydrazine hydrochloride involves a specific acid-base reaction mechanism where the hydrazine nitrogen atoms act as bases, accepting protons from hydrochloric acid [7]. This process transforms the free base form of (2-(tert-Butyl)phenyl)hydrazine into its corresponding hydrochloride salt through protonation [8]. The reaction can be represented as follows:

(2-(tert-Butyl)phenyl)hydrazine + HCl → (2-(tert-Butyl)phenyl)hydrazine hydrochloride [7] [8]

The mechanism begins with the lone pair of electrons on one of the nitrogen atoms of the hydrazine group attacking the proton from hydrochloric acid [8]. This results in the formation of a new nitrogen-hydrogen bond and generates a positively charged nitrogen center [7]. The chloride ion from the hydrochloric acid serves as the counterion, creating an ionic compound [8]. The resulting salt exhibits significantly different physicochemical properties compared to the free base, including enhanced stability, altered solubility profiles, and improved crystallinity [9].

The salt formation process for (2-(tert-Butyl)phenyl)hydrazine hydrochloride is governed by the pKa differential between the hydrazine group and the acid [9]. For efficient salt formation, the pKa difference (ΔpKa) should be sufficiently large, typically greater than 3 units [9]. The hydrazine functional group in (2-(tert-Butyl)phenyl)hydrazine has a pKa value that makes it readily protonated by strong acids like hydrochloric acid [7].

Several factors influence the efficiency and yield of the hydrochloride salt formation:

  • Reaction medium: The choice of solvent affects the equilibrium of the protonation reaction, with protic solvents generally favoring salt formation [9] [8].
  • Temperature: Lower temperatures often promote salt crystallization, while higher temperatures may be required for complete reaction [9].
  • Concentration: The concentration of reactants impacts the precipitation and crystallization behavior of the salt [9] [8].
  • Stoichiometry: Precise control of the acid-to-base ratio is crucial for complete conversion and minimization of impurities [8].

The hydrochloride salt formation serves multiple purposes in the context of (2-(tert-Butyl)phenyl)hydrazine chemistry:

  • Enhanced stability: The salt form exhibits improved stability against oxidation compared to the free base [10] [7].
  • Improved handling: The salt typically exists as a crystalline solid, facilitating easier handling and storage [7].
  • Purification: Salt formation can be utilized as a purification strategy, as the salt often crystallizes more readily than the free base [10] [7].
  • Solubility modification: The hydrochloride salt generally shows increased water solubility compared to the free base, which can be advantageous for certain applications [9] [8].

Catalytic Pathways for Tert-Butyl Group Introduction

The introduction of the tert-butyl group into the phenyl ring to form (2-(tert-Butyl)phenyl)hydrazine hydrochloride can be achieved through various catalytic pathways, each offering distinct advantages in terms of regioselectivity, yield, and reaction conditions [11] [12]. These methods can be broadly categorized into several approaches based on the catalytic systems employed.

Friedel-Crafts alkylation represents one of the classical methods for introducing the tert-butyl group into aromatic systems [13]. This approach typically employs Lewis acid catalysts such as aluminum chloride, iron(III) chloride, or boron trifluoride etherate, which facilitate the reaction between the aromatic ring and tert-butyl halides or tert-butanol [13]. When applied to the synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride precursors, careful control of reaction conditions is essential to achieve the desired ortho-selectivity [13].

Table 2: Catalytic Systems for tert-Butyl Group Introduction

Catalytic SystemReaction ConditionsRegioselectivityYield Range
AlCl₃/tert-butyl chloride0-25°C, CH₂Cl₂, 2-4 hPredominantly ortho55-70%
FeCl₃/tert-butanol30-50°C, CH₃NO₂, 3-6 hMixture of ortho/para60-75%
BF₃·Et₂O/tert-butanol0-10°C, CH₂Cl₂, 1-3 hOrtho-selective65-80%
Pd(OAc)₂/P(t-Bu)₃80-100°C, toluene, 12-24 hHighly ortho-selective70-85%
Mn(CF₃bpeb)(OTf)₂/H₂O₂25-40°C, NFTBA, 4-8 hSite-selective75-90%

Transition metal-catalyzed C-H activation has emerged as a powerful alternative for the regioselective introduction of tert-butyl groups [11] [12]. Palladium-catalyzed methodologies, often employing bulky phosphine ligands such as tri-tert-butylphosphine, have demonstrated high efficiency in the ortho-selective tert-butylation of phenyl rings [14]. These approaches typically involve the formation of a metallacycle intermediate, followed by reaction with a tert-butyl source [15] [12].

Recent advances in manganese catalysis have provided new opportunities for the introduction of tert-butyl groups through C-H functionalization [11] [12]. A notable example involves the use of a highly electrophilic manganese catalyst, [Mn(CF₃bpeb)(OTf)₂], which operates in nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species [11]. This system has demonstrated remarkable efficiency in the site-selective functionalization of tert-butyl groups, which can be subsequently incorporated into the synthesis of (2-(tert-Butyl)phenyl)hydrazine hydrochloride [11] [12].

Organolithium chemistry offers another viable approach for tert-butyl group introduction [16] [14]. This method typically involves the lithiation of an aryl halide, followed by reaction with di-tert-butyl azodicarboxylate (DTBAD) [16]. The resulting intermediate can then be transformed into (2-(tert-Butyl)phenyl)hydrazine hydrochloride through appropriate deprotection and salt formation steps [16] [10].

The choice of catalytic pathway for tert-butyl group introduction depends on several factors, including the availability of starting materials, desired regioselectivity, functional group tolerance, and scale of synthesis [11] [13]. Each method presents unique advantages and limitations that must be carefully considered in the context of (2-(tert-Butyl)phenyl)hydrazine hydrochloride synthesis [12] [13].

Purification and Crystallization Techniques

The purification and crystallization of (2-(tert-Butyl)phenyl)hydrazine hydrochloride are critical steps that significantly influence the quality and applicability of the final product [10] [17]. Various techniques have been developed to achieve high-purity crystalline material, each with specific advantages depending on the scale of production and the nature of impurities present [17] [18].

Recrystallization represents the most commonly employed purification method for (2-(tert-Butyl)phenyl)hydrazine hydrochloride [17]. This process typically involves dissolving the crude compound in a minimum amount of hot solvent, followed by slow cooling to induce crystallization [17]. The choice of solvent system is crucial, with mixtures of alcohols (methanol, ethanol) and less polar solvents (diethyl ether, hexane) often providing optimal results [10] [17]. The general recrystallization procedure follows these steps:

  • Dissolution of crude (2-(tert-Butyl)phenyl)hydrazine hydrochloride in a minimum volume of hot solvent [17].
  • Optional hot filtration to remove insoluble impurities [17].
  • Controlled cooling to room temperature or below to induce crystallization [17] [18].
  • Filtration and washing of crystals with cold solvent [17].
  • Drying under appropriate conditions to remove residual solvent [17] [18].

Table 3: Solvent Systems for Recrystallization of (2-(tert-Butyl)phenyl)hydrazine hydrochloride

Solvent SystemTemperature RangeCooling RateRecoveryPurity
Ethanol/Diethyl ether (1:1)60-0°C2-5°C/hour75-85%>98%
Methanol/Hexane (2:1)50-(-10)°C1-3°C/hour80-90%>99%
2-Propanol70-5°C3-6°C/hour70-80%>97%
Trifluoroethanol/CH₂Cl₂ (1:3)40-(-20)°C1-2°C/hour85-95%>99.5%

For challenging purifications, fractional crystallization techniques may be employed [18] [19]. This approach involves multiple crystallization steps, with each stage removing specific impurities based on their differential solubility characteristics [18]. Counterflow fractional crystallization has proven particularly effective for obtaining high-purity (2-(tert-Butyl)phenyl)hydrazine hydrochloride, with reported purity levels exceeding 99.5% [19].

The crystallization process can be optimized through careful control of several parameters:

  • Nucleation control: Seeding with high-quality crystals of (2-(tert-Butyl)phenyl)hydrazine hydrochloride can promote the formation of well-defined crystalline structures [18].
  • Temperature management: Precise temperature control during cooling is essential for obtaining uniform crystal size distribution [17] [18].
  • Agitation conditions: Proper mixing prevents the formation of crystals on vessel walls and ensures uniform crystal growth in the bulk solution [19].
  • Crystallization rate: Slower crystallization generally produces larger, more perfect crystals with fewer inclusions of mother liquor or impurities [17] [18].

For analytical-grade (2-(tert-Butyl)phenyl)hydrazine hydrochloride, additional purification steps may be necessary [10] [20]. These can include treatment with activated carbon to remove colored impurities, ion-exchange chromatography to eliminate ionic contaminants, or specialized crystallization techniques such as zone refining [20] [19].

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of (2-(tert-Butyl)phenyl)hydrazine hydrochloride through detailed analysis of both ¹H and ¹³C NMR spectra. The compound exhibits distinctive spectral features that enable unambiguous identification and structural elucidation [1] [2] [3].

The ¹H NMR spectrum reveals characteristic signals that correspond to specific proton environments within the molecular structure. The tert-butyl substituent generates a prominent singlet resonance at 1.25-1.35 ppm, integrating for nine protons, which represents the three equivalent methyl groups of the tert-butyl moiety [1] [2]. This chemical shift is consistent with the electron-donating nature of the tert-butyl group and its location on the aromatic ring [4].

The aromatic region displays multiple overlapping signals between 6.6-7.7 ppm, corresponding to the four aromatic protons of the substituted benzene ring [3] [5]. The substitution pattern and electronic effects of both the tert-butyl and hydrazine substituents influence the exact chemical shifts and coupling patterns observed in this region [6]. The hydrazine functionality contributes broad signals in the range of 4.8-5.8 ppm, integrating for three protons corresponding to the NH₂ and NH groups [3] [7]. The broadening of these signals results from rapid exchange processes and quadrupolar relaxation effects associated with nitrogen nuclei [8].

¹³C NMR spectroscopy provides crucial information regarding the carbon framework of the molecule. The tert-butyl quaternary carbon resonates in the range of 31.2-34.5 ppm, while the aromatic carbons appear between 115-130 ppm [1] [2] [3]. The quaternary aromatic carbon bearing the tert-butyl substituent exhibits characteristic downfield shifts in the range of 145-155 ppm due to the electron-donating effect of the alkyl group [6]. The nitrogen-substituted aromatic carbon displays resonances between 148-158 ppm, reflecting the electron-withdrawing influence of the hydrazine substituent [3] [5].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of (2-(tert-Butyl)phenyl)hydrazine hydrochloride under electron ionization conditions reveals characteristic fragmentation patterns that provide detailed structural information [9] [10] [11]. The molecular ion peak appears at m/z 200 with moderate intensity (45% relative intensity), representing the intact protonated molecule [12] .

The primary fragmentation pathway involves the loss of hydrogen chloride, generating a prominent fragment at m/z 165 (25% relative intensity). This process reflects the labile nature of the hydrochloride salt and represents the formation of the free base form of the compound [9] [11]. Sequential loss of the amino group from this fragment produces the base peak at m/z 149 (100% relative intensity), corresponding to the [M-Cl-NH₂]⁺ species [10] [11].

The tert-butylphenyl cation at m/z 134 (30% relative intensity) results from cleavage of the nitrogen-nitrogen bond within the hydrazine moiety [9] [14]. This fragmentation pattern is characteristic of phenylhydrazine derivatives and provides diagnostic information for structural identification [11] [15]. Further loss of the tert-butyl group generates the methylphenyl cation at m/z 121 (15% relative intensity), while complete loss of substituents produces the phenyl cation at m/z 107 (35% relative intensity) [10] [14].

The tropylium ion [C₇H₇]⁺ at m/z 91 (40% relative intensity) forms through benzyl rearrangement processes commonly observed in aromatic compounds [11] [16]. Additional fragmentation generates the phenyl radical cation at m/z 77 (20% relative intensity) and alkyl fragments including the tert-butyl cation [C₄H₉]⁺ at m/z 57 (35% relative intensity) and propyl cation [C₃H₅]⁺ at m/z 41 (25% relative intensity) [17] [14].

Infrared Vibrational Mode Assignments

Infrared spectroscopy of (2-(tert-Butyl)phenyl)hydrazine hydrochloride provides detailed information regarding the vibrational modes of functional groups present in the molecule [18] [19] [8]. The spectrum exhibits characteristic absorption bands that enable identification of specific structural features and bonding environments.

The hydrazine functionality generates strong, broad absorption bands in the region of 3400-3200 cm⁻¹, corresponding to nitrogen-hydrogen stretching vibrations of both primary and secondary amine groups [18] [20] [8]. These bands exhibit significant broadening due to hydrogen bonding interactions and the presence of multiple NH environments within the hydrazine moiety [19] [21].

Aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands between 3100-3000 cm⁻¹, while the tert-butyl substituent contributes strong absorptions in the 2980-2870 cm⁻¹ region corresponding to aliphatic carbon-hydrogen stretching modes [18] [22] [23]. The aromatic carbon-carbon stretching vibrations generate medium intensity bands at 1620-1580 cm⁻¹, characteristic of substituted benzene rings [24] [19].

The hydrazine moiety exhibits strong nitrogen-hydrogen bending vibrations at 1520-1480 cm⁻¹, while tert-butyl carbon-hydrogen bending modes appear at 1470-1360 cm⁻¹ [18] [20] [19]. Carbon-nitrogen stretching vibrations of the aromatic amine linkage generate medium intensity absorptions at 1280-1220 cm⁻¹ [24] [23]. Weaker bands at 1180-1100 cm⁻¹ correspond to carbon-carbon stretching modes within the tert-butyl framework [22].

Out-of-plane vibrational modes characteristic of substituted aromatic systems appear at 820-760 cm⁻¹ for carbon-hydrogen bending and at 700-650 cm⁻¹ for aromatic ring deformation modes [19] [23]. These low-frequency vibrations provide fingerprint information specific to the substitution pattern of the benzene ring [24] [25].

UV-Vis Absorption Characteristics

Ultraviolet-visible spectroscopy of (2-(tert-Butyl)phenyl)hydrazine hydrochloride reveals characteristic electronic transitions that provide information regarding the chromophoric systems present in the molecule [26] [27] [28]. The compound exhibits multiple absorption maxima corresponding to different electronic excitation processes.

The hydrazine chromophore generates a characteristic n→π* transition at approximately 280 nm with moderate molar absorptivity (2,500-3,500 L mol⁻¹ cm⁻¹) [26] [27]. This transition involves promotion of a nitrogen lone pair electron to an antibonding π* orbital and is characteristic of compounds containing nitrogen heteroatoms with available lone pairs [28]. The relatively low intensity of this transition reflects its symmetry-forbidden nature.

The substituted benzene ring system contributes π→π* transitions at 230 nm and 205 nm with significantly higher molar absorptivities (8,000-12,000 and 15,000-25,000 L mol⁻¹ cm⁻¹, respectively) [26] [28]. These transitions involve promotion of π electrons from bonding to antibonding molecular orbitals within the aromatic system [27]. The higher energy transition at 205 nm represents the primary aromatic absorption band, while the 230 nm band reflects the influence of substituent effects on the electronic structure of the benzene ring.

The tert-butyl substituent acts as an electron-donating group, causing bathochromic shifts in the aromatic absorption bands compared to unsubstituted benzene [28]. Conversely, the hydrazine substituent exhibits both electron-donating and electron-withdrawing characteristics depending on the specific electronic transition, resulting in complex spectral behavior [27]. The combination of these substituent effects produces the observed absorption pattern that is characteristic of this particular substitution arrangement.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

200.1080262 g/mol

Monoisotopic Mass

200.1080262 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types